6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffoldThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine substitution reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Piperazine-Containing Compounds: Molecules featuring the piperazine ring with various functional groups.
Uniqueness
6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the bromine atom, piperazine ring, and imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
1251018-39-9 |
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Molecular Formula |
C11H13BrN4 |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-3-piperazin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN4/c12-8-1-2-11-15-6-10(16(11)7-8)9-5-13-3-4-14-9/h1-2,6-7,9,13-14H,3-5H2 |
InChI Key |
VIHBPIWNAODBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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